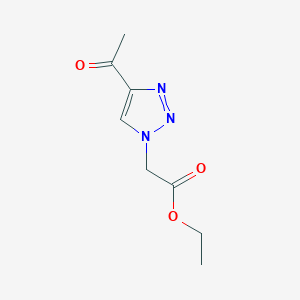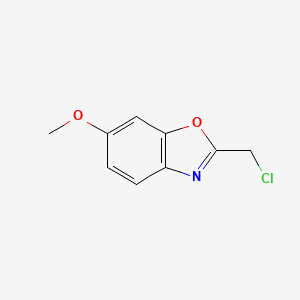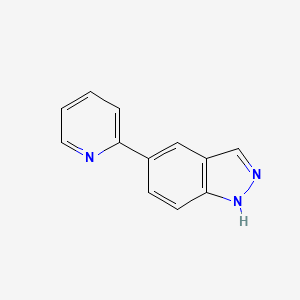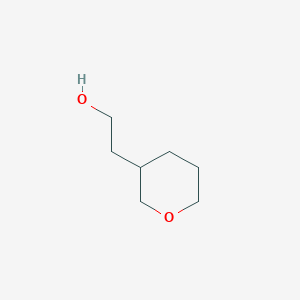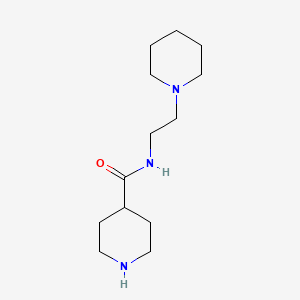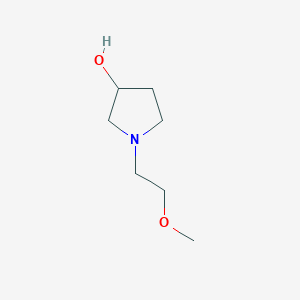
1-(2-Methoxyethyl)pyrrolidin-3-ol
Overview
Description
1-(2-Methoxyethyl)pyrrolidin-3-ol is a compound that is used in organic synthesis . It is a clear colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular formula of this compound is C7H15NO2 . Its InChI code is 1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . Its molecular weight is 145.2 .Scientific Research Applications
Synthesis and Catalysis
- 1-(2-Methoxyethyl)pyrrolidin-3-ol has been utilized in the synthesis of various bioactive molecules. For instance, its derivative (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was synthesized via asymmetric 1,3-dipolar cycloaddition reaction, useful for synthesizing bioactive compounds (Kotian et al., 2005).
- It also plays a role in organocatalysis. For example, a derivative was used as an effective catalyst in asymmetric Michael addition, indicating its utility in enhancing reaction selectivity (Cui Yan-fang, 2008).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. Some compounds showed promising results, with reduced ulcerogenic effects compared to existing drugs (Ikuta et al., 1987).
- Its derivatives have also been tested for antiarrhythmic and antihypertensive effects, suggesting potential uses in cardiovascular therapies (Malawska et al., 2002).
Molecular Studies and Material Science
- The compound's derivatives have been studied for their structural and conformational properties, such as in the synthesis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. Such studies are crucial for understanding molecular interactions and stability (Mohammat et al., 2008).
- Additionally, derivatives of this compound have been incorporated into oligodeoxynucleotides for research in DNA duplex stability and structure, indicating its application in molecular biology and genetics (Filichev & Pedersen, 2003).
Chemical Synthesis and Industrial Applications
- It has been used in the synthesis of novel pyrrolidin-2-one and pyrrolidine derivatives with potential applications in various industries like dyes or agrochemicals (Żmigrodzka et al., 2022).
- The compound's derivatives are also significant in synthesizing new medicinal molecules with improved biological activity, highlighting its role in creating novel pharmaceuticals (Rubtsova et al., 2020).
Environmental Sustainability
- Its derivatives have been synthesized in environmentally sustainable ways, such as using ultrasound in aqueous media, demonstrating its role in green chemistry (Franco et al., 2012).
Safety and Hazards
The safety information for 1-(2-Methoxyethyl)pyrrolidin-3-ol indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
This compound belongs to the class of pyrrolidinols, which are known to interact with a variety of biological targets
Mode of Action
Pyrrolidinols, in general, are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating signal transduction pathways .
Biochemical Pathways
Pyrrolidinols can influence a range of biochemical pathways depending on their specific targets
Biochemical Analysis
Biochemical Properties
1-(2-Methoxyethyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production. Additionally, it can impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity and function . For instance, it may inhibit or activate enzymes, resulting in altered biochemical reactions within the cell. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can also result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels within the cell. For example, it may enhance or inhibit the activity of enzymes involved in energy production, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity within the cell.
properties
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCISEVTZIPVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1275134-54-7 | |
| Record name | 1-(2-methoxyethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



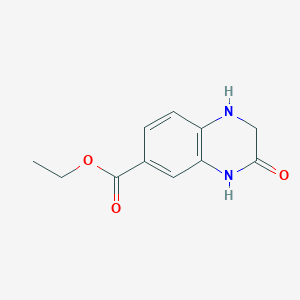

![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)

